molecular formula C20H16N2O4S B5915388 N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide

Cat. No. B5915388
M. Wt: 380.4 g/mol
InChI Key: PZMVYWYMKPXSSV-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide, also known as AT-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including prostate, breast, and lung cancer.

Mechanism of Action

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide exerts its anticancer effects by inhibiting the activity of Bcl-2, a protein that plays a key role in regulating apoptosis. Bcl-2 is overexpressed in many types of cancer, leading to a suppression of apoptosis and increased cell survival. By inhibiting the activity of Bcl-2, N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide promotes apoptosis in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit Bcl-2 activity, this compound has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak. N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide has also been shown to inhibit the activity of other anti-apoptotic proteins, such as Mcl-1 and Bcl-xL.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide is its ability to enhance the efficacy of other anticancer drugs. This makes it a potentially valuable addition to combination therapy regimens. However, one limitation of N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide is its relatively low potency compared to other Bcl-2 inhibitors. This may limit its effectiveness as a standalone therapy in some cases.

Future Directions

There are several potential future directions for research on N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide. One area of interest is the development of more potent analogs of this compound that could be used as standalone therapies. Another area of interest is the investigation of the potential role of N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide in combination therapy regimens for various types of cancer. Finally, further research is needed to better understand the mechanisms underlying the anticancer effects of N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide, which could lead to the development of more effective therapies in the future.

Synthesis Methods

The synthesis of N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide involves the reaction of 4-acetylaniline with thioacetic acid to form 4-acetylthioaniline. This compound is then reacted with furfurylamine to form N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide.

Scientific Research Applications

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound has the ability to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide has also been shown to enhance the efficacy of other anticancer drugs, such as docetaxel and cisplatin.

properties

IUPAC Name

N-[(E)-3-(4-acetylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-13(23)14-6-8-15(9-7-14)21-19(24)17(12-16-4-3-11-27-16)22-20(25)18-5-2-10-26-18/h2-12H,1H3,(H,21,24)(H,22,25)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMVYWYMKPXSSV-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.